maltotriose

Descripción general

Descripción

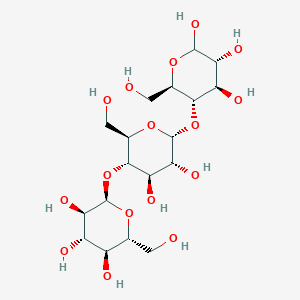

La maltotriosa es un trisacárido, lo que significa que está compuesto por tres moléculas de glucosa unidas entre sí mediante enlaces glucosídicos α-1,4 . Se produce comúnmente por la acción de la enzima alfa-amilasa sobre la amilosa, un componente del almidón . La maltotriosa es el oligosacárido de cadena más corta que se puede clasificar como maltodextrina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La maltotriosa se puede preparar hidrolizando pullulan con la enzima pullulanasa . Las condiciones óptimas para esta hidrólisis son un pH de 5.0, una temperatura de 45 °C y un tiempo de reacción de 6 horas . La concentración de pullulan debe ser del 3% (p/v), y la cantidad de pullulanasa utilizada debe ser de 10 ASPU/g . El hidrolizado se filtra, concentra y precipita con etanol para obtener maltotriosa .

Métodos de producción industrial: La producción industrial de maltotriosa a menudo implica el uso de amilasas productoras de maltotriosa de microorganismos como Streptomyces, Bacillus y Microbacterium . Estas enzimas hidrolizan el almidón para producir jarabe que contiene maltotriosa . La pureza de la maltotriosa en estos jarabes es relativamente baja, lo que requiere pasos de purificación adicionales .

Análisis De Reacciones Químicas

Tipos de reacciones: La maltotriosa principalmente se somete a reacciones de hidrólisis. Puede ser hidrolizada por alfa-amilasa para producir glucosa y maltosa .

Reactivos y condiciones comunes: La hidrólisis de la maltotriosa generalmente requiere enzimas como la alfa-amilasa o la pullulanasa . Las condiciones de reacción incluyen un pH neutro a ligeramente ácido y temperaturas moderadas (alrededor de 45 °C) .

Productos principales: Los productos principales de la hidrólisis de la maltotriosa son la glucosa y la maltosa .

Aplicaciones Científicas De Investigación

Food Industry Applications

Maltotriose plays a critical role in the food industry, particularly in brewing and baking. It is a significant fermentable sugar in brewer's wort, comprising approximately 20% of fermentable sugars. Its ability to enhance flavor and texture makes it a valuable ingredient in various products:

- Brewing : this compound is utilized by Saccharomyces cerevisiae and other yeast strains during fermentation. Research indicates that certain yeast strains can efficiently transport and ferment this compound, contributing to alcohol production and flavor development .

- Baking : In baked goods, this compound contributes to browning reactions and improves moisture retention, enhancing the overall quality of products .

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves multiple functions:

- Drug Carrier : this compound is employed as a carrier for drugs and dietary supplements, improving their taste and solubility. Its unique properties allow it to enhance the bioavailability of certain compounds .

- Filler in Tablets : Due to its favorable physicochemical properties, this compound is used as a filler in tablet formulations, aiding in the manufacturing process while ensuring product stability .

Chemical Industry Applications

This compound is also recognized for its utility in chemical processes:

- Raw Material : It acts as a precursor for synthesizing more complex carbohydrates and other chemical compounds. This application is vital for producing various industrial chemicals .

Imaging Applications

Recent studies have explored this compound-based derivatives for imaging bacterial infections. For instance:

- A study developed a fluorescent derivative of this compound (Cy7-1-maltotriose), which demonstrated specific uptake by bacteria through the maltodextrin transporter, allowing differentiation between bacterial infections and other diseases . This property was leveraged for fluorescence and photoacoustic imaging applications.

Transport Mechanisms

Research has shown that this compound transport involves specific permeases in yeast:

- The overexpression of the maltose permease gene MAL61 in industrial yeast strains significantly enhanced this compound transport capabilities . These findings are crucial for optimizing fermentation processes in brewing and bioethanol production.

Comparative Analysis of this compound Utilization

The following table summarizes key findings regarding this compound utilization across different applications:

Mecanismo De Acción

La maltotriosa ejerce sus efectos principalmente a través de su interacción con las enzimas que hidrolizan los enlaces glucosídicos. El receptor humano del sabor dulce, hT1R2/hT1R3, reconoce la maltotriosa, lo que contribuye a su sabor dulce . En el sistema digestivo, la maltotriosa es hidrolizada por la alfa-amilasa y otras glucosidasas para producir glucosa, que luego es absorbida por el cuerpo .

Compuestos Similares:

Maltosa: Un disacárido compuesto por dos moléculas de glucosa unidas mediante un enlace glucosídico α-1,4.

Maltotetraosa: Un tetrasacárido compuesto por cuatro moléculas de glucosa unidas mediante enlaces glucosídicos α-1,4.

Singularidad: La maltotriosa es única en su estructura como el oligosacárido de cadena más corta clasificado como maltodextrina . Su capacidad de ser hidrolizada en glucosa y maltosa la convierte en un compuesto valioso tanto en la investigación científica como en las aplicaciones industriales .

Comparación Con Compuestos Similares

Maltose: A disaccharide composed of two glucose molecules linked by an α-1,4 glycosidic bond.

Maltotetraose: A tetrasaccharide composed of four glucose molecules linked by α-1,4 glycosidic bonds.

Acarbose: A pseudo-saccharide that resembles glucose-based oligosaccharides and can elicit a sweet taste.

Uniqueness: Maltotriose is unique in its structure as the shortest chain oligosaccharide classified as maltodextrin . Its ability to be hydrolyzed into glucose and maltose makes it a valuable compound in both scientific research and industrial applications .

Actividad Biológica

Maltotriose, a trisaccharide composed of three glucose units, is a significant carbohydrate in various biological processes. Its biological activity is particularly relevant in microbiology, fermentation, and molecular imaging. This article provides a comprehensive overview of the biological activity of this compound, including its transport mechanisms, metabolic pathways, and applications in diagnostic imaging.

1. Transport Mechanisms

This compound is primarily transported into cells via specific permeases. In yeast, particularly Saccharomyces cerevisiae, the transport of this compound is facilitated by several genes, including AGT1, MAL31, and MAL61. These permeases exhibit high-affinity transport capabilities for this compound, allowing yeast to utilize this sugar effectively under various conditions .

Table 1: Transport Characteristics of this compound in Yeast

| Permease | Affinity for this compound | Growth Rate on this compound |

|---|---|---|

| AGT1 | High | Moderate |

| MAL31 | High | High |

| MAL61 | High | Moderate |

The utilization of this compound is regulated by the same genetic mechanisms that control maltose metabolism, indicating a close relationship between these two sugars in fermentation processes .

2. Metabolic Pathways

This compound can be fermented by various microorganisms, including yeast and bacteria. Research indicates that this compound fermentation yields a higher respiratory quotient (RQ) compared to maltose or glucose, suggesting a different metabolic pathway that may be less efficient but results in greater energy production under certain conditions .

Case Study: Fermentation Performance

In one study involving Saccharomyces strains, the RQ on this compound was significantly higher (0.36) than on maltose (0.16) or glucose (0.11), indicating that while this compound is fermented efficiently, it leads to different metabolic outcomes .

3. Applications in Molecular Imaging

This compound has emerged as a valuable scaffold for developing imaging agents used in diagnosing bacterial infections. Recent studies have demonstrated that this compound-based probes can selectively target both Gram-positive and Gram-negative bacteria due to their ability to be taken up through the maltodextrin transporter .

Table 2: Comparison of Imaging Agents

| Agent Type | Target Bacteria | Pharmacokinetic Properties |

|---|---|---|

| Cy7-1-maltotriose | E. coli, S. aureus | Superior clearance from organs |

| Cy7-1-maltohexose | E. coli | Lower clearance compared to this compound |

In vivo studies using murine models of infection showed that Cy7-1-maltotriose accumulates at the infection site more rapidly than its maltohexose counterpart, highlighting its potential for early detection of bacterial infections .

4. Conclusion

The biological activity of this compound extends beyond simple carbohydrate metabolism; it plays critical roles in microbial fermentation and serves as a promising scaffold for diagnostic tools in medical applications. Ongoing research continues to explore the full potential of this compound in various fields, including biotechnology and molecular imaging.

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-DZOUCCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801157137 | |

| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maltotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

113158-51-3, 1109-28-0 | |

| Record name | O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113158-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maltotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.